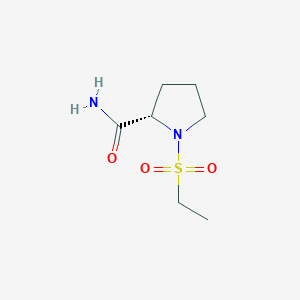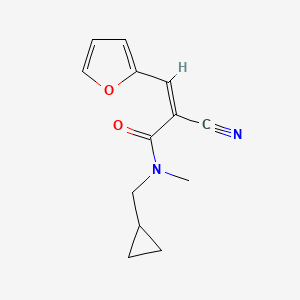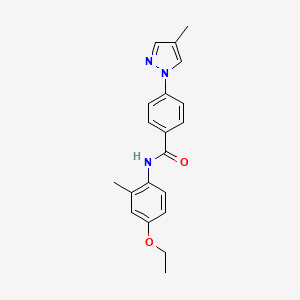
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of protein kinase B (PKB), which is a key regulator of cell survival, growth, and metabolism.
Mechanism of Action
The mechanism of action of 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide involves the inhibition of protein kinase B (this compound), which is a key regulator of cell survival, growth, and metabolism. This compound is activated by various growth factors and cytokines, and it phosphorylates downstream targets involved in cell survival, growth, and metabolism. By inhibiting this compound, this compound can block the downstream signaling pathways involved in these processes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the improvement of glucose metabolism and insulin sensitivity. These effects are mediated by the inhibition of this compound and the downstream signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide in lab experiments is its potent inhibition of this compound, which makes it a useful tool for studying the downstream signaling pathways involved in cell survival, growth, and metabolism. Additionally, this compound has been shown to have neuroprotective effects and improve glucose metabolism, which makes it a promising candidate for the development of therapeutic interventions for neurodegenerative diseases and type 2 diabetes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for the research on 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide, including the development of more potent and selective inhibitors of this compound, the investigation of its potential applications in other fields of research, such as cardiovascular diseases and inflammatory disorders, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic potential and reduce its potential toxicity.
Synthesis Methods
The synthesis of 4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate, which is then reacted with piperidine to form ethyl 4-piperidin-1-ylbenzoate. This compound is then reacted with 1H-pyrazole-4-carboxamidine hydrochloride to form this compound.
Scientific Research Applications
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide has been extensively studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and diabetes. This compound has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation. Furthermore, it has been shown to improve glucose metabolism and insulin sensitivity in models of type 2 diabetes.
properties
IUPAC Name |
4-piperidin-1-yl-3-(1H-pyrazol-4-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c17-15(23)11-4-5-14(22-6-2-1-3-7-22)13(8-11)21-16(24)20-12-9-18-19-10-12/h4-5,8-10H,1-3,6-7H2,(H2,17,23)(H,18,19)(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQDNXFRKQSYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)NC(=O)NC3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-amino-1H-1,2,4-triazol-5-yl)-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7646393.png)

![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B7646416.png)
![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)

![N-[[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7646437.png)



![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)

![N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)